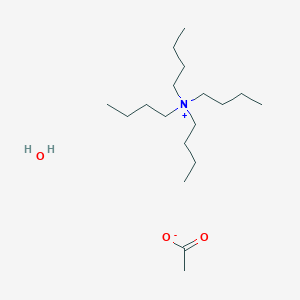
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane: is a chemical compound with the molecular formula C9H20O4Si and a molecular weight of 220.338 g/mol It is a member of the dioxasilinane family, characterized by a six-membered ring containing silicon, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of dimethyldichlorosilane with ethanol in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired dioxasilinane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
化学反応の分析
Types of Reactions: 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted dioxasilinanes depending on the reagents used.
科学的研究の応用
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane involves its ability to undergo various chemical transformations, which are mediated by its silicon-oxygen-carbon framework. The compound can interact with molecular targets through hydrogen bonding , van der Waals forces , and covalent bonding . These interactions facilitate its incorporation into larger molecular structures and its reactivity in different chemical environments .
類似化合物との比較
- 2,2-Dimethyl-1,3,2-dioxasilinane
- 2,2-Dimethoxy-4,4-dimethyl-1,3,2-dioxasilinane
- 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilane
Uniqueness: 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane is unique due to its specific ethoxy substituents, which confer distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
特性
CAS番号 |
93179-05-6 |
|---|---|
分子式 |
C9H20O4Si |
分子量 |
220.34 g/mol |
IUPAC名 |
2,2-diethoxy-4,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O4Si/c1-5-10-14(11-6-2)12-8-7-9(3,4)13-14/h5-8H2,1-4H3 |
InChIキー |
HXLGFKGGTKYTNQ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si]1(OCCC(O1)(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


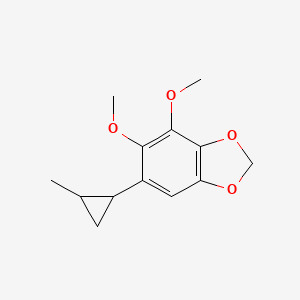
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
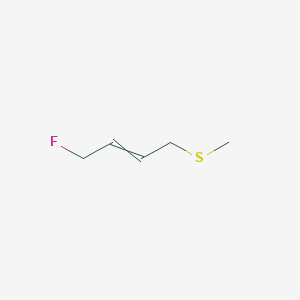
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
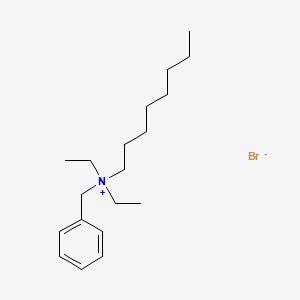
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
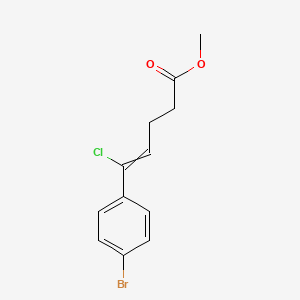
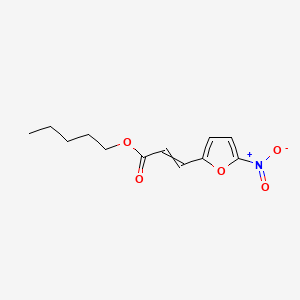

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
